molecular formula C9H13BrO2S B14736268 2-Bromo-5-(diethoxymethyl)thiophene CAS No. 5370-20-7

2-Bromo-5-(diethoxymethyl)thiophene

Cat. No.: B14736268
CAS No.: 5370-20-7
M. Wt: 265.17 g/mol
InChI Key: HEKKQBZTQMVFOA-UHFFFAOYSA-N
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Description

2-Bromo-5-(diethoxymethyl)thiophene: is an organic compound belonging to the class of heteroaromatic compounds known as thiophenes. Thiophenes are five-membered aromatic rings containing one sulfur atom. This specific compound has a bromine atom at the second position and a diethoxymethyl group at the fifth position of the thiophene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(diethoxymethyl)thiophene can be achieved through various methods. One common approach involves the bromination of 5-(diethoxymethyl)thiophene using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(diethoxymethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-(diethoxymethyl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(diethoxymethyl)thiophene involves its interaction with various molecular targets and pathways. The presence of the bromine atom and the diethoxymethyl group influences the compound’s reactivity and interaction with other molecules. The bromine atom can participate in electrophilic aromatic substitution reactions, while the diethoxymethyl group can affect the solubility and reactivity of the molecule.

Comparison with Similar Compounds

    2-Bromothiophene: Similar in structure but lacks the diethoxymethyl group.

    5-Bromo-2-methylthiophene: Similar in structure but has a methyl group instead of the diethoxymethyl group.

Uniqueness: This functional group can enhance the compound’s ability to participate in specific reactions and improve its properties for use in medicinal chemistry and material science.

Properties

CAS No.

5370-20-7

Molecular Formula

C9H13BrO2S

Molecular Weight

265.17 g/mol

IUPAC Name

2-bromo-5-(diethoxymethyl)thiophene

InChI

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)7-5-6-8(10)13-7/h5-6,9H,3-4H2,1-2H3

InChI Key

HEKKQBZTQMVFOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(S1)Br)OCC

Origin of Product

United States

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